N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-23-16-8-2-13(3-9-16)12-24-17-10-11-25-18(17)19(22)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACUGYFGVWKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves the reaction of 4-chlorophenylamine with 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylic acid. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methoxyphenylmethoxy group introduces steric bulk and electronic modulation distinct from simpler analogs like Compounds 11 or 15 .
- Halogenation (e.g., 4-chlorophenyl in the target compound) is a common strategy to enhance lipophilicity and bioactivity, as seen in Compounds 3 and 18 .
- Microwave-assisted synthesis () and cyclization with halogenated reagents () are shared synthetic approaches for such derivatives .
Key Observations :
- Cytotoxicity data from highlight that chloroacetamido-thiophene derivatives (e.g., Compound 4b) synergize with chemotherapeutics like sorafenib, a trait the target compound may share due to similar halogenation .
- Nitrothiophene analogs () show antibacterial activity, but the target compound’s methoxy group may shift its pharmacological profile toward anticancer or anti-inflammatory pathways .
Physicochemical Property Comparisons
Table 3: Calculated and Experimental Properties
Key Observations :
- The presence of a methoxyphenylmethoxy group may enhance metabolic stability compared to nitro- or cyano-substituted derivatives (e.g., ) .
Biological Activity
N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorophenyl and methoxyphenyl group. The presence of these substituents is believed to enhance its biological activity.
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.85 g/mol
- CAS Number : 339098-32-7
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene moiety can participate in π-π interactions, which may enhance binding affinity. The chlorophenyl and methoxyphenyl groups are likely critical for modulating enzyme activity and influencing cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism involves inducing apoptosis in cancer cells, likely through the inhibition of telomerase activity, which is crucial for cancer cell proliferation.
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have reported effective inhibition against several pathogens:
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Case Studies
- In Vivo Tumor Growth Inhibition : In xenograft models, the compound significantly inhibited tumor growth, demonstrating its potential as an effective anticancer agent .
- Structure-Activity Relationship (SAR) : A study indicated that modifications in the phenyl rings and the presence of electron-donating groups significantly affect the cytotoxicity of related compounds .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of thiophene carboxamide derivatives typically involves coupling substituted aryl/heteroaryl amines with activated carbonyl intermediates. Key methods include:
- Solvent-free (neat) reactions at room temperature, which minimize side products but may require extended reaction times.
- Microwave-assisted synthesis , using catalysts like aluminum oxide and cyclohexanone, which accelerates reaction kinetics and improves yields (e.g., 49% yield reported for a structurally similar diastereomer under microwave conditions) .
- Fusion methods at elevated temperatures, suitable for thermally stable intermediates.
Optimization Tip: Microwave irradiation often enhances regioselectivity and reduces byproduct formation compared to traditional heating .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
- Mass Spectrometry (MS): High-resolution MS (HRMS) and collision-induced dissociation (CID) can identify fragmentation patterns. For example, the m/z 124 ion in similar thiophene carboxamides corresponds to a 4-methoxyphenol radical ion formed via intramolecular rearrangement .
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substituent positions, particularly distinguishing between para-chlorophenyl and para-methoxyphenyl groups.
- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving molecular geometry and confirming stereochemistry .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or electronic effects?
X-ray crystallography using SHELX programs enables precise determination of bond lengths, angles, and torsional conformations. For example:
- The dihedral angle between the thiophene ring and the 4-chlorophenyl group can reveal steric or electronic interactions influencing reactivity.
- Hydrogen-bonding networks (e.g., between carboxamide NH and methoxy oxygen) can be mapped to explain solubility or aggregation behavior .
Case Study: A related compound, (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine, showed intermolecular N–H···O interactions critical for crystal packing .
Q. How do structural modifications (e.g., halogen substituents) impact biological activity?
Structure-activity relationship (SAR) studies on thiophene derivatives highlight:
- Halogen Effects: Chlorine at the para-position of the phenyl ring enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects. For instance, halogenated analogs showed 2–4× higher activity against E. coli compared to methyl or methoxy derivatives .
- Methoxy Group Role: The 4-methoxyphenyl moiety may improve membrane permeability but reduce metabolic stability in vivo.
Data Contradiction Note: Some studies report conflicting bioactivity results due to variations in assay conditions (e.g., pH, bacterial strains). Always cross-validate with orthogonal assays (e.g., MIC vs. time-kill curves) .
Q. How can researchers address discrepancies in reported biological activity data?
- Experimental Replication: Follow standardized protocols for compound purity (>95% by HPLC) and solvent selection (e.g., DMSO concentration ≤1% in cell-based assays).
- Meta-Analysis: Compare data across studies using tools like Hansch analysis to quantify substituent effects on logP and IC values. For example, a QSAR model for thiophene carboxamides correlated Cl-substituents with enhanced anticancer activity (R = 0.89) .
Methodological Tables
Q. Table 1. Synthetic Yield Comparison for Thiophene Carboxamides
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Neat (room temp) | 35–45 | 90–92% | |
| Microwave-assisted | 49–55 | 95–98% | |
| Fusion (100°C) | 40–48 | 88–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
